molecular formula C11H9Cl2N3O3 B15251980 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63308-64-5

3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B15251980
CAS No.: 63308-64-5
M. Wt: 302.11 g/mol
InChI Key: RIFDGUOJYIBEAB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a triazine derivative characterized by a 2,4-dichlorophenyl substituent at the 3-position and an ethoxy group at the 6-position. The dichlorophenyl group introduces aromaticity and electron-withdrawing effects, while the ethoxy substituent may influence solubility and metabolic stability.

Properties

CAS No.

63308-64-5

Molecular Formula

C11H9Cl2N3O3

Molecular Weight

302.11 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-ethoxy-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C11H9Cl2N3O3/c1-2-19-9-14-10(17)16(11(18)15-9)8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17,18)

InChI Key

RIFDGUOJYIBEAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C(=O)N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the reaction of 2,4-dichlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to yield the desired triazine derivative. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced triazine derivatives .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

Key Compounds for Comparison:

Hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione)

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

3-(3,5-Dimethylbenzyl)-6-methylthio-1,3,5-triazine-2,4(1H,3H)-dione

Hexazinone Metabolites (e.g., 3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione)

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Applications/Properties
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione 3: 2,4-Dichlorophenyl; 6: Ethoxy C₁₃H₁₀Cl₂N₃O₃ Hypothesized herbicide/pharmaceutical agent (inferred from structure)
Hexazinone 3: Cyclohexyl; 6: Dimethylamino; 1: Methyl C₁₂H₂₀N₄O₂ Herbicide (sugarcane, alfalfa)
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione 6: Chlorine C₃H₂ClN₃O₂ Chemical intermediate
3-(3,5-Dimethylbenzyl)-6-methylthio-1,3,5-triazine-2,4(1H,3H)-dione 3: 3,5-Dimethylbenzyl; 6: Methylthio C₁₄H₁₆N₄O₂S Anti-HIV research
Hexazinone Metabolite A 3: 4-Hydroxycyclohexyl; 6: Dimethylamino C₁₂H₂₀N₄O₃ Environmental breakdown product

Physicochemical Properties

  • Solubility: The ethoxy group at position 6 may reduce water solubility compared to hexazinone’s dimethylamino group, which is more polar .
  • Stability: Chlorine atoms on the phenyl ring could confer resistance to metabolic degradation compared to hydroxylated metabolites of hexazinone .

Environmental and Metabolic Behavior

  • Hexazinone: Prone to leaching into groundwater due to moderate water solubility . Metabolizes into hydroxylated and dealkylated products .
  • Target Compound : The dichlorophenyl group may increase environmental persistence due to chlorine’s resistance to hydrolysis. Ethoxy groups typically undergo oxidative metabolism (e.g., O-deethylation).

Biological Activity

3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a member of the triazine family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound exhibits significant potential in various biological processes, including anti-cancer activities and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is C5H5Cl2N3OC_5H_5Cl_2N_3O, with a molecular weight of approximately 194.02 g/mol. Its structure features a triazine ring substituted with an ethoxy group and two chlorine atoms. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₅H₅Cl₂N₃O
Molecular Weight194.02 g/mol
Boiling Point340.6 °C
Density1.453 g/cm³
Flash Point159.8 °C

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of triazine derivatives, including 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The IC50 values for these compounds have shown promising results:

  • A549 : IC50 = 0.20 μM
  • MCF-7 : IC50 = 1.25 μM
  • HeLa : IC50 = 1.03 μM

These values indicate a potent cytotoxic effect against these cancer types .

Enzyme Inhibition

Triazines have been investigated for their role as inhibitors of key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it plays a significant role in DNA synthesis and cell proliferation.

The derivatives have demonstrated competitive inhibition with IC50 values comparable to established drugs like methotrexate .

Study on Cytotoxicity

In a study focusing on the cytotoxic effects of triazine derivatives, various compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition across different types of tumors. For instance:

  • Derivative A showed an IC50 value of 15.83 μM against MDA-MB321 (breast cancer).
  • Derivative B exhibited an IC50 value of 12.21 μM against HepG2 (liver cancer).

These findings suggest that modifications to the triazine structure can enhance biological activity .

The biological activity of triazines can be attributed to their ability to interact with cellular targets:

  • Apoptosis Induction : Compounds have been shown to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic factors such as Bcl-2.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle disruption and subsequent apoptosis.

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